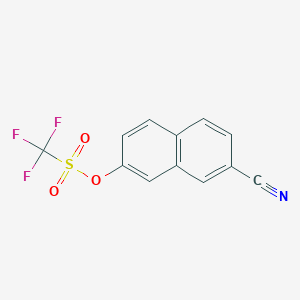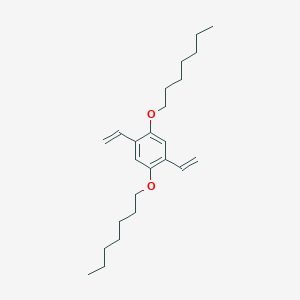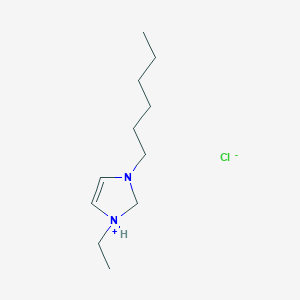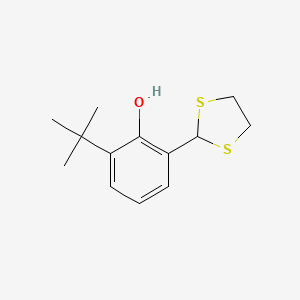
7-Cyano-2-naphthyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyano-2-naphthyl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H6F3NO3S It is a derivative of naphthalene, characterized by the presence of a cyano group at the 7-position and a trifluoromethanesulfonate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-2-naphthyl trifluoromethanesulfonate typically involves the reaction of 7-cyano-2-naphthol with triflic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflic anhydride. The general reaction scheme is as follows:
7-Cyano-2-naphthol+Triflic anhydride→7-Cyano-2-naphthyl trifluoromethanesulfonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Cyano-2-naphthyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the cyano and trifluoromethanesulfonate groups.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Heck reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Heck Reaction: This reaction involves the use of palladium catalysts and bases such as triethylamine, with the reaction typically conducted under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a nucleophilic aromatic substitution reaction with an amine, the product would be an amine-substituted naphthalene derivative.
Scientific Research Applications
7-Cyano-2-naphthyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including as inhibitors of specific enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 7-Cyano-2-naphthyl trifluoromethanesulfonate exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The cyano group also plays a role in stabilizing intermediates and transition states during these reactions.
Comparison with Similar Compounds
Similar Compounds
2-Naphthyl trifluoromethanesulfonate: Similar in structure but lacks the cyano group.
6-Cyano-2-naphthyl trifluoromethanesulfonate: Similar but with the cyano group at the 6-position instead of the 7-position.
Uniqueness
7-Cyano-2-naphthyl trifluoromethanesulfonate is unique due to the specific positioning of the cyano and trifluoromethanesulfonate groups, which influence its reactivity and potential applications. The presence of both electron-withdrawing groups enhances its ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
188616-78-6 |
|---|---|
Molecular Formula |
C12H6F3NO3S |
Molecular Weight |
301.24 g/mol |
IUPAC Name |
(7-cyanonaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F3NO3S/c13-12(14,15)20(17,18)19-11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-6H |
InChI Key |
RBTTUQHWNJRRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)

![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)



![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
